Ranatuerin-2AVb -

Ranatuerin-2AVb

Catalog Number: EVT-244644
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ranatuerin-2AVb is a peptide derived from the skin secretions of the Cascades frog, Rana cascadae. This compound is part of a broader class of antimicrobial peptides that have garnered attention due to their potential therapeutic applications against various bacterial infections. The peptide exhibits notable antibacterial properties, particularly against Gram-positive and Gram-negative bacteria, making it a candidate for further research in drug development.

Source and Classification

Ranatuerin-2AVb is classified as an antimicrobial peptide, which are small proteins known for their ability to disrupt the membranes of bacteria, leading to cell lysis. These peptides are typically sourced from various organisms, including amphibians, insects, and plants. The specific source of Ranatuerin-2AVb, the Rana cascadae, is significant as amphibians are known to produce a diverse range of bioactive compounds that serve as natural defense mechanisms against pathogens.

Synthesis Analysis

The synthesis of Ranatuerin-2AVb can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides in the laboratory. This technique involves sequentially adding protected amino acids to a solid support resin. The key steps include:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  2. Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.
  3. Deprotection: After each coupling step, protecting groups on the amino acids are removed to allow for further reactions.
  4. Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin using trifluoroacetic acid or other cleavage agents.

This method allows for precise control over the sequence and modifications of the peptide.

Molecular Structure Analysis

The molecular structure of Ranatuerin-2AVb can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The peptide's sequence contributes to its three-dimensional conformation, which is crucial for its biological activity.

Structural Data

  • Sequence: The exact amino acid sequence of Ranatuerin-2AVb has not been detailed in available literature but typically consists of 20-30 residues that contribute to its amphipathic nature.
  • Conformation: In solution, antimicrobial peptides often adopt a random coil structure but can form alpha-helices or beta-sheets in membrane-mimicking environments.
Chemical Reactions Analysis

Ranatuerin-2AVb undergoes several chemical reactions that are pivotal to its function:

  1. Membrane Interaction: The peptide interacts with bacterial membranes through electrostatic and hydrophobic interactions, leading to pore formation.
  2. Lipid Bilayer Disruption: Upon insertion into the lipid bilayer, it can form oligomeric structures that compromise membrane integrity.

These reactions are essential for its antibacterial activity and highlight its potential as an antibiotic agent.

Mechanism of Action

The mechanism by which Ranatuerin-2AVb exerts its antibacterial effects involves several steps:

  1. Binding: The peptide binds to negatively charged components of bacterial membranes.
  2. Insertion: It inserts into the lipid bilayer, disrupting membrane integrity.
  3. Pore Formation: This disruption leads to the formation of pores, causing leakage of essential cellular contents and ultimately cell death.

Studies have shown that this mechanism is effective against both Gram-positive and Gram-negative bacteria, although variations in efficacy may exist based on bacterial type.

Physical and Chemical Properties Analysis

Ranatuerin-2AVb possesses distinct physical and chemical properties that influence its function:

These properties are crucial for understanding how the peptide behaves in biological systems and its potential formulation in therapeutic applications.

Applications

Ranatuerin-2AVb has several promising applications in scientific research and medicine:

  1. Antibacterial Agent Development: Its potent antibacterial properties make it a candidate for developing new antibiotics to combat resistant strains of bacteria.
  2. Biomedical Research: Used as a model compound for studying membrane interactions and mechanisms of action in antimicrobial peptides.
  3. Therapeutic Formulations: Potential incorporation into topical treatments or systemic therapies for infections caused by multidrug-resistant organisms.
Introduction to Ranatuerin-2AVb in Antimicrobial Peptide Research

Evolutionary Significance of Ranatuerin-2 Peptides in Amphibian Host Defense Systems

Ranatuerin-2 peptides constitute a phylogenetically conserved family of host-defense molecules predominantly isolated from Ranidae frogs. These peptides serve as critical components of innate immunity, providing rapid protection against microbial invaders in aquatic and terrestrial environments. Ranatuerin-2AVb specifically derives from the carpenter frog (Rana virgatipes), characterized by its 29-amino acid sequence (Gly-Val-Phe-Leu-Asp-Ala-Leu-Lys-Gly-Val-Gly-Lys-Gly-Val-Ala-Val-Ser-Leu-Leu-Asn-Gly-Leu-Lys-Cys-Lys-Leu-Gly-Val-Cys) featuring a C-terminal disulfide bridge (Cys24-Cys29) known as the "Rana box" [4]. This structural motif is evolutionarily retained across multiple amphibian lineages, suggesting its functional indispensability.

Comparative peptidomic analyses reveal remarkable sequence diversification among ranatuerin-2 orthologs, driven by co-evolution with region-specific pathogens. For instance, Rana tarahumarae produces ranatuerin-2TRa (GIMDSIKGAAKEIAGHLLDNLKCKITGC), demonstrating potent activity against the chytrid fungus Batrachochytrium dendrobatidis (Bd) at MIC 50 μM [3]. Similarly, the Ngäbe-Buglé leopard frog (Rana sp.) expresses ranatuerin-2BPa, hypothesized as an ancestral peptide conferring resilience against endemic fungal pathogens [7]. This evolutionary arms race has generated peptide variants with optimized cationicity (+3 to +6 net charge) and hydrophobicity (GRAVY index up to 1.01) to counter diverse microbial membranes [4] [9].

Table 1: Evolutionary Diversity of Select Ranatuerin-2 Peptides

Peptide VariantBiological SourceSequence CharacteristicsKey Antimicrobial Function
Ranatuerin-2AVbRana virgatipes (Carpenter frog)29 aa, C-terminal Rana box, GRAVY 1.01Broad-spectrum antibacterial activity
Ranatuerin-2TRaRana tarahumarae28 aa, MIC 50 μM against Bd zoosporesAnti-chytrid fungal defense
Ranatuerin-2BPaNgäbe-Buglé leopard frogAncestral sequence, undefined lengthDisease resilience in Panama populations
Ranatuerin-2AUaRana aurora auroraGly-Ile-Leu-Ser-Ser-Phe-Lys-...C-terminal domainActivity against Gram± bacteria & fungi

Ranatuerin-2AVb as a Model for Structure-Function Studies in Antimicrobial Peptide Families

Ranatuerin-2AVb serves as a prototype for elucidating structure-activity relationships (SAR) in membrane-targeting peptides. Its amphipathic α-helical domain (residues 5-22) facilitates membrane insertion, while the cationic lysine residues (positions 8, 15, 23) enable electrostatic interactions with anionic phospholipids in bacterial membranes [4] [10]. Systematic SAR studies reveal that the C-terminal cyclic heptapeptide ("Rana box") stabilizes the tertiary structure but is dispensable for antimicrobial function. Serine-substituted linear analogs lacking the disulfide bridge retain significant bioactivity, confirming membrane disruption primarily depends on N-terminal helicity [2] [5].

Rational design strategies applied to ranatuerin-2 peptides include:

  • Cationicity Enhancement: Substituting Asp4/Asp19 with Lys in ranatuerin-2-AW increased net charge from +3 to +6, improving MIC against MRSA by 8-fold [5]
  • Hydrophobic Optimization: Tryptophan incorporation at positions 6/10 ([Trp6,10]R2AW(1-22)-NH2) elevated hydrophobicity (ΔGRAVY +0.319), enhancing bactericidal kinetics via deeper membrane penetration [2]
  • Terminal Modifications: C-terminal amidation of truncated analogs (e.g., R2AW(1-22)-NH2) improved proteolytic resistance without compromising helicity [2]

The lead optimized analog [Lys4,19, Leu20]R2AW(1-22)-NH2 demonstrates dual antibacterial and anticancer activities, achieving 95% Staphylococcus aureus elimination within 30 minutes via pore formation. Its in vivo efficacy was validated in MRSA-infected waxworm (Galleria mellonella) models, significantly enhancing survival rates (p<0.01) compared to wild-type peptides [5].

Table 2: Structure-Activity Relationships in Engineered Ranatuerin-2 Analogs

AnalogStructural ModificationNet ChargeHydrophobicity (GRAVY)MIC vs MRSA (μM)
Wild-type R2AWGFMDTAKNVAKNVAATLLDKLKCKITGGC+30.33725
[Ser²³,²⁹]R2AW (linear)Disulfide bond removal+30.22828
R2AW(1-22) (truncated)Rana box deletion+20.25532
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂Charge/hydrophobicity optimization+60.3583
Ranatuerin-2AVb (native)GVFLDALKGVGKGVAVSLLNGLKCKLGVC+40.290*18*

*Calculated values based on [4]

Current Challenges in Translating Ranatuerin Peptides into Therapeutic Agents

Despite promising bioactivities, the therapeutic development of ranatuerin-2AVb and analogs faces substantial hurdles:

Proteolytic Instability: The linear α-helical domains are susceptible to serine proteases and matrix metalloproteinases in physiological environments. In vitro studies show >80% degradation of ranatuerin-2TRa within 60 minutes in mammalian plasma, necessitating backbone cyclization or D-amino acid substitutions to enhance stability [8].

Toxicity and Specificity: While ranatuerin-2 peptides exhibit lower hemolysis than brevinin-1 families, hydrophobicity-enhanced analogs like [Trp6,10]R2AW(1-22)-NH2 show increased cytotoxicity toward mammalian cells at therapeutic concentrations (HC₅₀ ≈ 45 μM). Computational modeling suggests judicious arginine/leucine substitutions may improve therapeutic indices by reducing non-specific lipid interactions [6] [8].

Manufacturing Complexities: Solid-phase synthesis of disulfide-bridged peptides introduces trifluoroacetic acid (TFA) residues that confound bioactivity assessments. TFA contaminants at nM levels artificially modulate glycine receptor activity and cell proliferation kinetics [1] [4]. Novel cleavage cocktails and HPLC purification strategies are under investigation to eliminate TFA artifacts.

Delivery Limitations: Systemic administration faces rapid renal clearance and opsonization. Nanoformulation approaches show promise—liposome-encapsulated ranatuerin-2 reduced bacterial loads in murine skin infection models by 4-log units while extending peptide half-life from 12 min to >4 hours [6] [8].

Table 3: Key Challenges and Mitigation Strategies in Therapeutic Development

ChallengeUnderlying MechanismEmerging Solutions
Proteolytic degradationSerum protease cleavage sitesBackbone cyclization, D-amino acid substitution
Mammalian cell toxicityHydrophobic interactions with cholesterolCationicity tuning, pulsatile delivery systems
Trifluoroacetic acid (TFA) residuesPeptide synthesis artifactsTFA-free cleavage/purification protocols
Short plasma half-lifeRenal filtration, enzymatic degradationPEGylation, nanoparticle encapsulation

Properties

Product Name

Ranatuerin-2AVb

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.